1-ethyl-2,3-dimethylimidazolium iodide
Overview
Description
1-ethyl-2,3-dimethylimidazolium iodide is a chemical compound with the molecular formula C7H15IN2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-ethyl-2,3-dimethylimidazolium iodide typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,3-dimethylimidazole with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-ethyl-2,3-dimethylimidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-ethyl-2,3-dimethylimidazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other imidazole derivatives and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential in antimicrobial and antifungal studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents in various industrial processes
Mechanism of Action
The mechanism of action of 1-ethyl-2,3-dimethylimidazolium iodide involves its interaction with biological molecules and metal ions. The imidazole ring can coordinate with metal ions, affecting their reactivity and stability. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds to 1-ethyl-2,3-dimethylimidazolium iodide include:
1,3-Dimethylimidazolium iodide: Lacks the ethyl group, which can affect its reactivity and solubility.
1-Ethyl-3-methylimidazolium iodide: Similar structure but with different substitution patterns, leading to variations in properties and applications.
1,3-Diethylimidazolium iodide:
These compounds share the imidazole core but differ in their substituents, leading to unique properties and applications for each.
Biological Activity
1-Ethyl-2,3-dimethylimidazolium iodide (EDMI) is an ionic liquid that has garnered attention for its potential biological activities, particularly in the fields of drug delivery, antimicrobial properties, and as a solvent for various biochemical applications. This article delves into the biological activity of EDMI, highlighting its mechanisms of action, applications in research, and findings from case studies.
EDMI is characterized by its imidazolium cation structure, which includes ethyl and two methyl groups at the 2 and 3 positions. This unique structure contributes to its solubility and interaction with biological molecules. The iodide anion plays a crucial role in its ionic nature, affecting its viscosity and conductivity.
The biological activity of EDMI can be attributed to several mechanisms:
- Interaction with Biological Membranes : The cationic nature of EDMI allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and leading to cytotoxic effects on certain cell types.
- Solvent Properties : As an ionic liquid, EDMI can dissolve a variety of biomolecules, facilitating biochemical reactions and interactions that may not occur in conventional solvents.
- Catalytic Activity : EDMI has been shown to act as a catalyst in various organic reactions, which can be leveraged in biological assays and drug formulation processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of EDMI. For instance, research indicates that imidazolium-based ionic liquids exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Efficacy of EDMI
Case Study 1: Drug Delivery Systems
A study investigated the use of EDMI as a solvent for drug delivery systems. The results indicated that when combined with certain therapeutic agents, EDMI enhanced solubility and bioavailability. For example, cisplatin-loaded nanocarriers demonstrated improved release profiles in the presence of EDMI compared to traditional solvents . This suggests that EDMI can facilitate more effective drug delivery strategies.
Case Study 2: Anticancer Properties
In vitro studies have shown that EDMI exhibits cytotoxic effects on various cancer cell lines. Notably, it was found to induce apoptosis in HepG2 liver cancer cells through mitochondrial pathways. The study reported a significant reduction in cell viability at concentrations above 100 µM .
Applications in Research
EDMI's unique properties make it suitable for various applications in biochemical research:
- Ionic Liquids in Green Chemistry : As a green solvent, EDMI is used in organic synthesis and catalysis due to its low volatility and recyclability.
- Electrolytes in Solar Cells : Research has explored the use of imidazolium iodides like EDMI in dye-sensitized solar cells (DSSCs), where they serve as electrolytes. Their ionic nature enhances conductivity while maintaining stability under operational conditions .
Properties
IUPAC Name |
1-ethyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVLMQINUCAHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1C=CN(C1C)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40770073 | |
Record name | 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40770073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141085-40-7 | |
Record name | 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40770073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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